Aminomethylbenzotriazole
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Overview
Description
Aminomethylbenzotriazole is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, corrosion inhibition, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminomethylbenzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with formaldehyde and ammonia. This reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the use of chloromethylbenzotriazole, which reacts with ammonia to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Aminomethylbenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: This compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as thiols and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with thiols can yield thiolated benzotriazole derivatives, while oxidation reactions can produce oxidized benzotriazole compounds .
Scientific Research Applications
Aminomethylbenzotriazole has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Corrosion Inhibition: The compound is used in formulations to prevent the corrosion of metals in various industrial applications.
Material Science: This compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of aminomethylbenzotriazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor. The exact molecular pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable coordination complexes .
Comparison with Similar Compounds
Aminomethylbenzotriazole can be compared with other benzotriazole derivatives, such as:
Methylbenzotriazole: Known for its corrosion inhibition properties.
Chloromethylbenzotriazole: Used as an intermediate in organic synthesis.
Hydroxymethylbenzotriazole: Utilized in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
2H-benzotriazol-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFJZWXEACSTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555803-74-1 |
Source
|
Record name | (1H-1,2,3-benzotriazol-4-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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